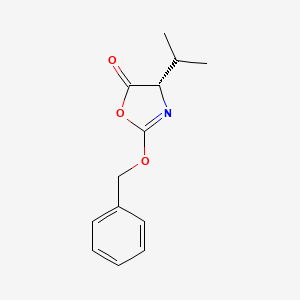
(4S)-2-(Benzyloxy)-4-(propan-2-yl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(Benzyloxy)-4-isopropyloxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring substituted with benzyloxy and isopropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Benzyloxy)-4-isopropyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyloxy-substituted acyl chloride with an isopropyl-substituted amine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of (S)-2-(Benzyloxy)-4-isopropyloxazol-5(4H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(S)-2-(Benzyloxy)-4-isopropyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazole ring to other heterocyclic structures.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyloxy or isopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce reduced heterocycles. Substitution reactions can lead to a variety of substituted oxazole derivatives.
科学的研究の応用
(S)-2-(Benzyloxy)-4-isopropyloxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (S)-2-(Benzyloxy)-4-isopropyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
(S)-6-(1-Amino-ethyl)-4H-benzo[1,4]oxazin-3-one: Another heterocyclic compound with similar structural features.
2-Aminomethyl-5-hydroxy-4H-pyran-4-one: A compound with a different heterocyclic ring but similar functional groups.
Uniqueness
(S)-2-(Benzyloxy)-4-isopropyloxazol-5(4H)-one is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
77942-92-8 |
|---|---|
分子式 |
C13H15NO3 |
分子量 |
233.26 g/mol |
IUPAC名 |
(4S)-2-phenylmethoxy-4-propan-2-yl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H15NO3/c1-9(2)11-12(15)17-13(14-11)16-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t11-/m0/s1 |
InChIキー |
XQGZDMGAPQCBRW-NSHDSACASA-N |
異性体SMILES |
CC(C)[C@H]1C(=O)OC(=N1)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)C1C(=O)OC(=N1)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


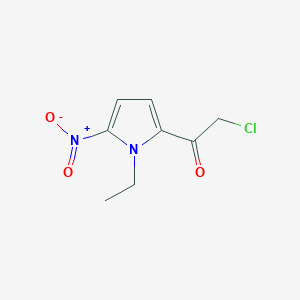
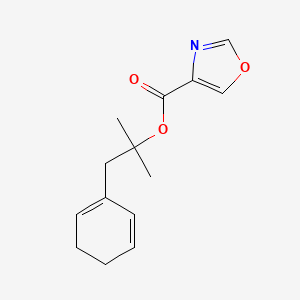
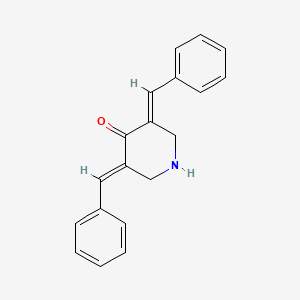
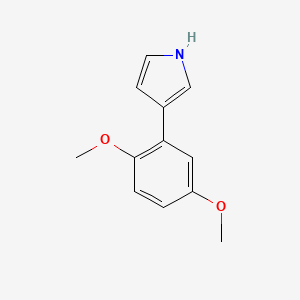
![2-(Carboxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12876217.png)


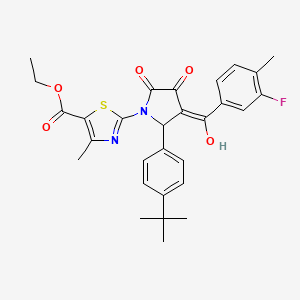
![2-(Bromomethyl)-6-chlorobenzo[d]oxazole](/img/structure/B12876232.png)
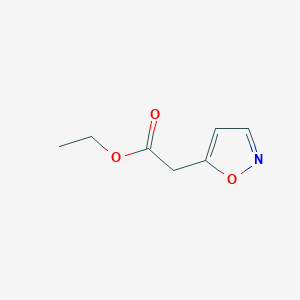
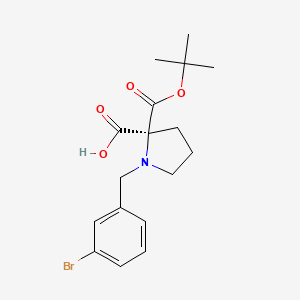

![2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B12876252.png)
![2-(Aminomethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12876260.png)
